molecular formula C11H10BNO3 B8251231 (2-(Pyridin-2-yloxy)phenyl)boronic acid

(2-(Pyridin-2-yloxy)phenyl)boronic acid

Cat. No.: B8251231
M. Wt: 215.01 g/mol
InChI Key: MSFOOVWFPHOODS-UHFFFAOYSA-N
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Description

(2-(Pyridin-2-yloxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-yloxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Preparation Methods

The synthesis of (2-(Pyridin-2-yloxy)phenyl)boronic acid can be achieved through several methods:

Chemical Reactions Analysis

(2-(Pyridin-2-yloxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds and phenols.

Mechanism of Action

The mechanism of action of (2-(Pyridin-2-yloxy)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical reactions. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

(2-(Pyridin-2-yloxy)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-pyridinylboronic acid:

    Phenylboronic Acid: This compound is similar in structure but lacks the pyridin-2-yloxy group.

    4-Pyridinylboronic Acid: This compound has a pyridinyl group attached directly to the boronic acid.

The presence of the pyridin-2-yloxy group in this compound provides additional reactivity and specificity, making it unique among boronic acids.

Properties

IUPAC Name

(2-pyridin-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFOOVWFPHOODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=CC=N2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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